[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid
Descripción
Chemical Structure and Properties
[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid (CAS: 143722-25-2) is a boronic acid derivative featuring a phenyl ring substituted with a tetrazole moiety protected by a triphenylmethyl (trityl) group. Its molecular formula is C₂₆H₂₁BN₄O₂, with a molecular weight of 432.28 g/mol . The trityl group enhances steric bulk and stability, making the compound resistant to premature deprotection during synthetic processes.
Applications
This compound is primarily used as a pharmaceutical intermediate, particularly in synthesizing angiotensin II receptor blockers (ARBs) such as candesartan and related antihypertensive agents . The tetrazole ring is critical for binding to angiotensin receptors, while the boronic acid moiety facilitates Suzuki-Miyaura cross-coupling reactions in drug synthesis .
Propiedades
IUPAC Name |
[2-(2-trityltetrazol-5-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BN4O2/c32-27(33)24-19-11-10-18-23(24)25-28-30-31(29-25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,32-33H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUCLSFLKKJFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NN(N=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433293 | |
| Record name | {2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143722-25-2 | |
| Record name | {2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143722-25-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Trityl Protection of Tetrazole Precursors
The tetrazole ring’s sensitivity to strong bases and electrophilic conditions necessitates protection before further functionalization. The trityl group is introduced via reaction with triphenylmethyl chloride (trityl chloride) in the presence of a non-nucleophilic base such as triethylamine.
Example Protocol (Patent, Example 1):
-
Substrate: 5-phenyltetrazole (1.1 kg) is suspended in acetone (8.25 L).
-
Base Addition: Triethylamine (800 g) is added under nitrogen at <35°C.
-
Tritylation: Trityl chloride (440 g × 5 batches) is introduced incrementally to avoid exothermic runaway.
-
Workup: The mixture is quenched with water (2.2 L), filtered, and rinsed with acetone-water (1:1).
-
Yield: 3.0 kg of 2-trityl-5-phenyltetrazole (mp 158–160°C).
This step achieves >95% conversion, with the trityl group shielding the tetrazole’s N–H bond during subsequent lithiation.
Lithiation and Boronation
The protected tetrazole undergoes ortho-lithiation followed by boronation to install the boronic acid group.
Lithiation Conditions (Patent, Example 1):
-
Solvent: Dry tetrahydrofuran (THF, 3.19 L).
-
Base: n-Butyllithium (1.6 M in heptane, 477 g) at -20°C.
-
Intermediate: A deep red lithium salt crystallizes at -5°C.
Borylation Step:
Alternative Routes via Bromobenzonitrile Derivatives
For regioisomeric variants, m-bromobenzonitrile or p-bromobenzonitrile serves as the starting material (Patent, Examples 2–3):
-
Cyanation and Azidation: Bromobenzonitrile reacts with sodium azide and tributyltin chloride to form a tetrazole intermediate.
-
Tritylation: The tetrazole is protected with trityl chloride.
-
Lithiation-Boronation: Identical to the core pathway, yielding 3- or 4-substituted phenylboronic acids.
Reaction Optimization and Critical Parameters
Temperature Control
Exothermic reactions (e.g., tritylation, lithiation) require stringent temperature management:
Solvent Selection
-
Acetone: Preferred for tritylation due to high solubility of trityl chloride.
-
THF: Optimal for lithiation-boronation, ensuring homogeneity and reactivity.
Industrial-Scale Challenges and Solutions
Purification Strategies
Byproduct Management
-
Triphenylmethanol: Generated during trityl deprotection in downstream steps, removed via filtration.
-
Lithium Salts: Eliminated by aqueous washes post-borylation.
Comparative Analysis of Synthetic Routes
| Parameter | Core Pathway (Example 1) | Bromobenzonitrile Route (Example 2) |
|---|---|---|
| Starting Material | 5-Phenyltetrazole | m-Bromobenzonitrile |
| Reaction Steps | 3 | 5 |
| Overall Yield | 68% | 52% |
| Key Challenge | Exothermic tritylation | Regioselective azidation |
| Scalability | High (multi-kilogram batches) | Moderate |
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Reduction: The tetrazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid can be used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: The compound’s tetrazole moiety is of interest in medicinal chemistry due to its bioisosteric properties, which can mimic carboxylic acids in drug design. This makes it a potential candidate for the development of pharmaceuticals targeting various biological pathways .
Industry: In materials science, the compound can be used in the synthesis of advanced materials with specific electronic or optical properties. Its ability to form stable complexes with metals also makes it useful in catalysis and sensor applications .
Mecanismo De Acción
The mechanism by which [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid exerts its effects depends on its application. In medicinal chemistry, the tetrazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The boronic acid group can form reversible covalent bonds with diols, which is useful in the design of enzyme inhibitors and sensors .
Comparación Con Compuestos Similares
2-(Tetrazol-5-yl)phenylboronic Acid (CAS: 155884-01-8)
Structural Differences :
Functional Comparison :
- Biological Activity : Used directly as an intermediate for antihypertensive drugs (e.g., candesartan). The unprotected tetrazole allows immediate bioactivity but requires careful handling .
- Synthetic Utility : Less versatile in multi-step syntheses due to the absence of a protective group, limiting its use in reactions requiring selective deprotection .
3-(Tetrazol-5-yl)phenylboronic Acid (CAS: 700-324-9)
Key Features :
Comparison :
[5-(Dihydroxyboranyl)thiophen-2-yl]boronic Acid (CAS: 26076-46-0)
Structural Divergence :
Functional Insights :
- Electronic Effects : The thiophene’s electron-rich nature improves charge transfer in catalytic reactions but limits compatibility with ARB pharmacophores .
- Applications : Primarily used in materials science rather than pharmaceuticals .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|---|
| [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid | 143722-25-2 | C₂₆H₂₁BN₄O₂ | 432.28 | Trityl-protected tetrazole; high stability | ARB synthesis, cross-coupling reactions |
| 2-(Tetrazol-5-yl)phenylboronic acid | 155884-01-8 | C₇H₇BN₄O₂ | 189.97 | Unprotected tetrazole; immediate bioactivity | Candesartan intermediates |
| 3-(Tetrazol-5-yl)phenylboronic acid | 700-324-9 | C₇H₇BN₄O₂ | 189.97 | Meta-substituted tetrazole; improved reactivity | Catalysis, niche pharmaceutical uses |
| [5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid | 26076-46-0 | C₄H₅B₂O₄S | 171.8 | Thiophene backbone; electron-rich | Materials science, organic electronics |
Research Findings and Key Insights
Stability vs. Reactivity : The trityl group in this compound significantly enhances stability, enabling its use in multi-step syntheses. In contrast, unprotected analogs like 2-(Tetrazol-5-yl)phenylboronic acid are more reactive but prone to degradation .
Biological Performance : Ortho-substituted tetrazoles (e.g., in the target compound) show superior binding to angiotensin receptors compared to meta-substituted variants .
Synthetic Flexibility : Thiophene-based boronic acids (e.g., [5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid) are preferred in materials science due to their electronic properties, whereas phenyl-tetrazole derivatives dominate drug synthesis .
Actividad Biológica
The compound [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid (CAS Number: 143722-25-2) is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.28 g/mol. The structure features a boronic acid moiety attached to a phenyl ring that is further substituted with a triphenylmethyl group and a tetrazole ring, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H21BN4O2 |
| Molecular Weight | 432.28 g/mol |
| CAS Number | 143722-25-2 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have suggested that boronic acids exhibit significant antimicrobial properties. The specific compound under discussion has shown moderate activity against various strains of bacteria and fungi. For instance, it has been evaluated against Candida albicans and Aspergillus niger, demonstrating notable inhibition.
Case Study: Antifungal Activity
In a study examining the antifungal effects of boronic acids, it was found that the compound exhibited an MIC (Minimum Inhibitory Concentration) lower than that of the known antifungal agent Tavaborole against Bacillus cereus and Aspergillus niger . This suggests potential for development as an antifungal agent.
Anticancer Activity
Boronic acids have also been investigated for their anticancer properties, particularly their ability to inhibit proteasome activity. The mechanism is thought to involve reversible binding to the active site of proteasomes, potentially leading to cell cycle arrest.
Case Study: Proteasome Inhibition
Research indicates that certain derivatives of boronic acids can effectively inhibit proteasome function, leading to apoptosis in cancer cells. For example, compounds similar to the one discussed have shown IC50 values in the nanomolar range against various cancer cell lines . This highlights their potential as lead compounds in cancer therapy.
The biological activity of boronic acids, including the compound in focus, is often attributed to their ability to form reversible covalent bonds with diols present in biomolecules such as proteins and carbohydrates. This property facilitates interactions with key enzymes involved in metabolic pathways.
Table 2: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid, and how can reaction conditions be optimized?
- Synthesis : The compound is typically synthesized via multi-step reactions involving:
Protection of the tetrazole group using triphenylmethyl chloride to prevent unwanted side reactions .
Introduction of the boronic acid moiety via Suzuki-Miyaura coupling or direct borylation of the aryl ring under controlled pH (8–10) and temperature (60–80°C) .
- Optimization : Yield and purity depend on solvent choice (e.g., THF or DMF), catalyst (e.g., Pd(PPh₃)₄), and inert atmosphere. Analytical techniques like HPLC and TLC are critical for monitoring reaction progress .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tetrazole ring (δ 8–9 ppm for aromatic protons) and boronic acid group (broad peak ~δ 7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ at m/z 467.2) .
- IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and tetrazole ring vibrations (~1600 cm⁻¹) are key markers .
Q. What are the primary applications of this compound in medicinal chemistry?
- Drug Intermediate : It serves as a precursor for angiotensin II receptor antagonists (e.g., Losartan derivatives) due to its ability to bind serine proteases and modulate enzyme activity .
- Enzyme Inhibition : The boronic acid moiety forms reversible covalent bonds with catalytic residues in enzymes, enabling mechanistic studies of protease inhibitors .
Advanced Research Questions
Q. How does the triphenylmethyl (trityl) group influence the stability and reactivity of this compound?
- Role of Trityl Group :
- Protection : The bulky trityl group shields the tetrazole ring from nucleophilic attack during synthesis, improving regioselectivity .
- Stability : It reduces hygroscopicity, making the compound easier to handle and store under ambient conditions .
- Limitations : Deprotection under acidic conditions (e.g., HCl/MeOH) can lead to side reactions, requiring careful optimization .
Q. What challenges arise in kinetic studies of reactions involving this compound, and how are they addressed?
- Challenges :
- Side Reactions : Competing pathways (e.g., protodeboronation) may occur at high pH or elevated temperatures .
- Data Contradictions : Discrepancies in reaction rates reported across studies may stem from solvent polarity or catalyst loading differences .
- Solutions :
- Use isotopically labeled analogs (e.g., ¹¹B NMR) to track boron-specific reactivity .
- Employ stopped-flow spectroscopy for real-time monitoring of fast reactions .
Q. How can researchers resolve discrepancies in reported binding affinities for this compound?
- Methodological Insights :
- Surface Plasmon Resonance (SPR) : Direct measurement of dissociation constants (Kd) minimizes artifacts from indirect assays .
- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) to distinguish entropic vs. enthalpic contributions to binding .
- Case Study : Variability in Kd values for thrombin inhibition (0.5–5 µM) may reflect differences in buffer ionic strength or protein purity .
Q. What strategies are employed to enhance the solubility and bioavailability of this boronic acid derivative?
- Solubility Enhancement :
- Co-solvent systems (e.g., PEG-400/water) improve aqueous solubility .
- Prodrug approaches (e.g., esterification of the boronic acid) enhance membrane permeability .
- Bioavailability : Microsomal stability assays in liver microsomes guide structural modifications to reduce metabolic degradation .
Methodological and Safety Considerations
Q. What precautions are necessary for handling and storing this compound?
- Handling : Use gloves and eye protection due to potential skin/eye irritation (GHS Category 2) .
- Storage : Store under argon at –20°C to prevent boronic acid oxidation. Avoid prolonged storage in DMSO, which may degrade the compound .
Q. How can researchers troubleshoot low yields in Suzuki-Miyaura couplings using this boronic acid?
- Common Issues :
- Protodeboronation : Minimize by using degassed solvents and low reaction temperatures .
- Catalyst Poisoning : Ensure aryl halide partners are free from sulfur-containing impurities .
- Advanced Fixes :
- Switch to Pd/XPhos catalysts for electron-deficient aryl halides .
- Add silver oxide (Ag₂O) to suppress side reactions in polar aprotic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
